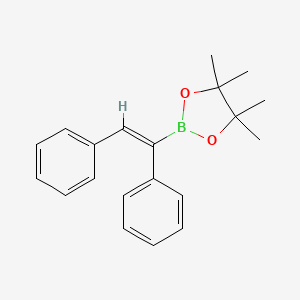

cis-Stilbeneboronic acid pinacol ester

Description

BenchChem offers high-quality cis-Stilbeneboronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Stilbeneboronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(Z)-1,2-diphenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23BO2/c1-19(2)20(3,4)23-21(22-19)18(17-13-9-6-10-14-17)15-16-11-7-5-8-12-16/h5-15H,1-4H3/b18-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZKORGQZNCVQC-OBGWFSINSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C(=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C(=C/C2=CC=CC=C2)/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1H and 13C NMR Characterization of cis-Stilbeneboronic Acid Pinacol Ester: A Technical Guide for Structural Elucidation

Target Audience: Analytical Chemists, Synthetic Methodologists, and Drug Discovery Scientists Focus: Stereochemical Assignment, Quadrupolar Relaxation Effects, and 2D NMR Validation

Executive Summary & Mechanistic Rationale

The synthesis and characterization of stereodefined tri-substituted vinylboronates are critical in modern cross-coupling chemistry (e.g., Suzuki-Miyaura reactions) and materials science. Among these, cis-stilbeneboronic acid pinacol ester —formally named (Z)-2-(1,2-diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 264144-59-4)—presents unique characterization challenges.

Differentiating the (Z)-isomer from its (E)-counterpart requires a rigorous analytical approach. Because the alkene is tri-substituted, simple

This whitepaper provides a comprehensive, field-proven methodology for the NMR characterization of this compound, detailing the causality behind experimental parameter selection, including the mitigation of quadrupolar relaxation effects induced by the

Structural Properties & Stereochemical Logic

Before acquiring data, it is crucial to understand the Cahn-Ingold-Prelog (CIP) priorities that define the (Z) geometry of cis-stilbeneboronic acid pinacol ester:

-

C1 (Boron-bearing carbon): The Phenyl group (C, atomic number 6) has a higher priority than the Bpin group (B, atomic number 5).

-

C2 (Proton-bearing carbon): The Phenyl group (C) has a higher priority than the Hydrogen atom (H).

-

Geometry: Because it is derived from cis-stilbene, the two high-priority Phenyl groups are on the same side of the double bond. Consequently, the vinylic proton and the Bpin group are also forced onto the same side (cis to each other).

This spatial proximity between the vinylic proton and the Bpin methyl groups is the cornerstone of our stereochemical validation workflow.

Experimental Workflows: A Self-Validating Protocol

To ensure high-fidelity data, the NMR acquisition must be tailored to the physical properties of organoboron compounds. The following step-by-step methodology ensures optimal signal-to-noise (S/N) and accurate integration.

Step 1: Sample Preparation

-

Concentration: Weigh 15–20 mg of the analyte for

H NMR and 40–50 mg for -

Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl

, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( -

Homogenization: Vortex the sample for 30 seconds and transfer it to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter through glass wool if necessary to maintain magnetic field homogeneity).

Step 2: H NMR Acquisition Parameters

-

Frequency: 400 MHz (or higher).

-

Pulse Sequence: Standard 30° or 90° pulse (zg30 or zg).

-

Relaxation Delay (D1): 1.5 to 2.0 seconds. Causality: The vinylic proton and isolated methyl groups require sufficient time to return to thermal equilibrium; shorter delays will artificially suppress their integration values relative to the multiplet aromatic protons.

-

Scans (NS): 16 to 32.

Step 3: C{1H} NMR Acquisition Parameters

-

Frequency: 100 MHz.

-

Pulse Sequence: Power-gated decoupling (zgpg30) using WALTZ-16.

-

Relaxation Delay (D1): 2.0 to 3.0 seconds. Causality: Quaternary carbons (ipso-aromatic and the pinacol C-O) lack attached protons, meaning they do not benefit from dipole-dipole relaxation. A longer D1 is mandatory to observe these signals.

-

Scans (NS): 1024 to 2048.

Data Presentation & Peak Assignment

The following data tables summarize the empirical chemical shifts for the (Z)-isomer, grounded in peer-reviewed catalytic hydroboration studies [1].

Table 1: H NMR Data Summary (400 MHz, CDCl )

| Chemical Shift ( | Multiplicity | Integration | Assignment Rationale |

| 7.36 | Singlet (s) | 1H | Vinylic C-H: Highly deshielded due to conjugation with two phenyl rings. Appears as a sharp singlet because it lacks adjacent protons for scalar coupling. |

| 7.31 – 7.23 | Multiplet (m) | 2H | Aromatic C-H: ortho/meta protons of the phenyl rings. |

| 7.22 – 7.14 | Multiplet (m) | 3H | Aromatic C-H: Overlapping signals from the phenyl rings. |

| 7.13 – 7.09 | Multiplet (m) | 3H | Aromatic C-H: Overlapping signals from the phenyl rings. |

| 7.07 – 7.03 | Multiplet (m) | 2H | Aromatic C-H: Overlapping signals from the phenyl rings. |

| 1.31 | Singlet (s) | 12H | Pinacol CH |

Table 2: C NMR Data Summary (100 MHz, CDCl )

| Chemical Shift ( | Carbon Type | Assignment Rationale |

| 143.3, 140.6, 137.1 | Quaternary (sp | ipso-Phenyl & Alkene C-B: The carbon directly attached to Boron (C1) is typically broadened due to the fast quadrupolar relaxation of the |

| 130.1, 129.0, 128.4, 128.0, 127.7, 126.4 | Tertiary (sp | Aromatic & Vinylic C-H: Represents the remaining aromatic carbons and the C2 vinylic carbon. |

| 83.9 | Quaternary (sp | Pinacol C-O: Characteristic shift for the quaternary carbons of the 1,3,2-dioxaborolane ring. |

| 24.9 | Primary (sp | Pinacol CH |

Stereochemical Validation via 2D NOESY

To definitively prove that the synthesized compound is the (Z)-isomer rather than the (E)-isomer, a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is mandatory.

The Causality of the NOE Correlation:

In the (Z)-isomer, the two phenyl rings are cis to each other. Consequently, the vinylic proton (on C2) and the Bpin group (on C1) are forced into a cis relationship. Because the NOE effect is strictly distance-dependent (proportional to

-

Expected (Z)-Isomer Correlation: A strong NOESY cross-peak between

7.36 ppm (Vinylic H) and -

Expected (E)-Isomer Correlation: If the molecule were the (E)-isomer, the vinylic proton would be trans to the Bpin group and cis to the C1-phenyl ring. The NOESY would instead show a correlation between

7.36 ppm and the ortho-protons of the phenyl ring, with no correlation to the Bpin methyls.

Workflow Visualization

The following diagram illustrates the logical progression of the NMR structural elucidation workflow, highlighting the critical decision gate for stereochemical assignment.

Caption: NMR Structural Elucidation Workflow for Vinylboronates highlighting the critical NOESY step.

References

-

Xu, H., Yamaguchi, S., Mitsudome, T., & Mizugaki, T. (2023). Copper nitride nanocube catalyst for the highly efficient hydroboration of alkynes. Organic & Biomolecular Chemistry, 21(3), 622-626.[Link]

Introduction: The Intersection of Photo-responsiveness and Biological Targeting

An In-Depth Technical Guide to the Photophysical Properties of cis-Stilbeneboronic Acid Pinacol Ester

Stilbenes represent a cornerstone in the study of photochemistry, serving as a canonical example of cis-trans photoisomerization. This light-induced structural change, occurring on ultrafast timescales, has captivated researchers for decades, offering a fundamental platform for developing molecular switches and machines.[1][2][3] The introduction of a boronic acid pinacol ester group onto the stilbene scaffold creates a molecule of significant interest to researchers in materials science and drug development. This functionalization imparts an affinity for diol-containing molecules, such as saccharides and glycoproteins, which are often overexpressed on cancer cell surfaces.[4][5]

This guide provides an in-depth technical examination of the core photophysical properties of cis-stilbeneboronic acid pinacol ester. We will move beyond a simple cataloging of data to explore the causality behind its photochemical behavior, offering field-proven insights into its experimental characterization and potential applications. For professionals in drug development, understanding these properties is paramount for designing targeted, photo-activated therapeutic and diagnostic agents.

Molecular Structure and Synthesis Overview

The subject of this guide is the cis isomer of stilbene functionalized with a boronic acid pinacol ester. The pinacol group serves as a protecting group for the more reactive boronic acid, enhancing its stability and handling in organic solvents, though its susceptibility to hydrolysis at physiological pH must be considered.[6]

Synthesis of stilbeneboronic acid pinacol esters can be achieved through several established routes. A common and robust method is the Wittig reaction, which offers good control over the resulting stereochemistry.[7] Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide another versatile pathway to these compounds.[8]

Caption: Common synthetic routes to stilbeneboronic acid pinacol esters.

Core Photophysical Properties

The photophysics of cis-stilbene is dominated by its highly efficient photoisomerization pathway, which dictates its absorption and emission characteristics.

UV-Visible Absorption

The absorption spectrum of cis-stilbene derivatives is characterized by a strong, broad absorption band in the ultraviolet region, typically peaking around 280 nm.[9] This absorption corresponds to the S₀ → S₁ (π → π*) electronic transition within the conjugated stilbene backbone. The cis isomer generally exhibits a slightly lower molar extinction coefficient compared to its trans counterpart due to the non-planar conformation of the phenyl rings, which reduces the effective conjugation.[10] The boronic acid pinacol ester group, being a weak electron-withdrawing group, is expected to induce only a minor solvatochromic or bathochromic shift in the absorption maximum compared to unsubstituted cis-stilbene.

Fluorescence Emission

A defining characteristic of cis-stilbene is its extremely low fluorescence quantum yield.[9] Upon excitation to the S₁ state, the molecule has a very short excited-state lifetime, often in the sub-picosecond to picosecond range.[11][12][13] This is because the excited state potential energy surface has a steep, barrierless path towards a twisted intermediate geometry (the "phantom" state), from which it can non-radiatively decay back to the ground state as either the cis or trans isomer. This rapid, non-emissive deactivation channel overwhelmingly outcompetes fluorescence. Consequently, detecting significant fluorescence from cis-stilbeneboronic acid pinacol ester is challenging and often not a primary method for its characterization.

Photoisomerization: The Dominant Pathway

The hallmark of the stilbene family is its reversible photoisomerization. For the cis isomer, this process is particularly efficient.

-

Mechanism: Upon absorption of a UV photon, the cis isomer is promoted to the S₁ excited state. From here, it rapidly undergoes torsional rotation around the central ethylenic double bond. This rotation leads to a conical intersection with the ground state potential energy surface.[11][14] Decay through this intersection populates a vibrationally "hot" ground state, which then relaxes to form a mixture of trans-stilbene and the original cis-stilbene.[11][12] A competing, minor pathway involves ring-closure to form dihydrophenanthrene (DHP).[11][12]

-

Quantum Yield (Φc→t): The quantum yield for the cis-to-trans isomerization is a critical parameter. For unsubstituted cis-stilbene, this value is typically around 0.3-0.5, indicating that for every 10 photons absorbed, 3 to 5 molecules will convert to the trans isomer. This high efficiency underscores why isomerization is the dominant de-excitation pathway.

Caption: Simplified potential energy diagram for cis-stilbene photoisomerization.

Quantitative Photophysical Data

The following table summarizes the expected photophysical parameters for cis-stilbeneboronic acid pinacol ester, based on data from unsubstituted cis-stilbene and related derivatives.

| Parameter | Symbol | Expected Value | Reference Compound |

| Absorption Maximum | λabs | ~280 nm | cis-Stilbene[9] |

| Molar Extinction Coefficient | ε | ~10,000 M-1cm-1 | cis-Stilbene |

| Emission Maximum | λem | Not applicable | cis-Stilbene[9] |

| Fluorescence Quantum Yield | Φf | < 0.01 | cis-Stilbene[9] |

| Isomerization Quantum Yield | Φc→t | 0.3 - 0.5 | cis-Stilbene[11][12] |

| S₁ Excited State Lifetime | τ | < 1 ps | cis-Stilbene[11][13] |

Experimental Protocols: A Self-Validating Workflow

A thorough characterization of cis-stilbeneboronic acid pinacol ester requires a systematic workflow. The results from each step inform the next, creating a self-validating process.

Caption: A logical workflow for the photophysical characterization of the molecule.

Protocol 1: UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maximum (λmax) and molar extinction coefficient (ε).

-

Sample Preparation:

-

Prepare a stock solution of cis-stilbeneboronic acid pinacol ester of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., cyclohexane or acetonitrile).

-

Perform serial dilutions to create a series of solutions with absorbances in the range of 0.1 to 1.0 AU. This ensures adherence to the Beer-Lambert law.

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of 1 cm path length quartz cuvettes. One for the sample and one for the solvent blank.

-

-

Measurement:

-

Record the absorption spectrum from 200 nm to 400 nm.

-

Use the solvent as a blank to zero the instrument.

-

Record the absorbance at the peak wavelength (λmax) for each concentration.

-

-

Data Analysis:

-

Plot absorbance at λmax versus concentration.

-

The slope of the resulting line, according to the Beer-Lambert equation (A = εbc), will be the molar extinction coefficient (ε), as the path length (b) is 1 cm.

-

Protocol 2: Monitoring cis-trans Photoisomerization

Objective: To observe the spectral changes corresponding to the conversion of the cis isomer to the trans isomer and to calculate the isomerization quantum yield (Φc→t).

-

Sample Preparation:

-

Prepare a solution of the cis isomer in a spectroscopic grade solvent with an absorbance of ~1.0 at the irradiation wavelength.

-

-

Instrumentation:

-

UV-Vis spectrophotometer.

-

A collimated light source (e.g., a mercury lamp with a bandpass filter or a laser) set to a wavelength where the cis isomer absorbs but the trans isomer has minimal absorption, if possible.

-

-

Procedure:

-

Record the initial UV-Vis spectrum of the cis isomer solution.

-

Irradiate the sample for a set period (e.g., 10-30 seconds).

-

Immediately record the UV-Vis spectrum again.

-

Repeat the irradiation and measurement steps until no further spectral changes are observed, indicating that a photostationary state (PSS) has been reached.

-

-

Data Analysis:

-

The appearance of new absorption bands characteristic of the trans isomer (typically at longer wavelengths, ~300-310 nm) and the decrease in the cis isomer's peak confirms isomerization.

-

The quantum yield (Φc→t) can be determined relative to a well-characterized chemical actinometer under identical irradiation conditions.

-

Implications for Research and Drug Development

The unique combination of a photo-responsive stilbene core and a diol-binding boronic ester presents compelling opportunities.

-

Photoswitchable Targeting: The cis and trans isomers possess different shapes and dipole moments. This difference could be exploited to modulate the binding affinity of the boronic ester to its biological target (e.g., sialic acid on cell surfaces). Irradiation could "switch on" or "switch off" the molecule's ability to bind, offering spatial and temporal control over drug localization.[1][15]

-

ROS-Responsive Prodrugs: Phenylboronic acid pinacol esters are known to be sensitive to reactive oxygen species (ROS), which are often elevated in tumor microenvironments.[4][16] This provides a dual-trigger mechanism: passive accumulation in ROS-rich environments leading to deprotection of the boronic acid, followed by light-induced activation or conformational change.

Sources

- 1. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Repurposing pinacol esters of boronic acids for tuning viscoelastic properties of glucose-responsive polymer hydrogels: effects on insulin release kinetics - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cis-Stilbene [omlc.org]

- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 11. Nonadiabatic Dynamics of Photoexcited cis-Stilbene Using Ab Initio Multiple Spawning (Journal Article) | OSTI.GOV [osti.gov]

- 12. Nonadiabatic Dynamics of Photoexcited cis-Stilbene Using Ab Initio Multiple Spawning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Trace mild acid-catalysed Z → E isomerization of norbornene-fused stilbene derivatives: intelligent chiral molecular photoswitches with controllable self-recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermal Stability of cis-Stilbeneboronic Acid Pinacol Ester

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability of cis-stilbeneboronic acid pinacol ester, a compound of significant interest in medicinal chemistry and drug development. While this molecule offers potential as a therapeutic agent, its stability under thermal stress is a critical parameter influencing its synthesis, purification, storage, and formulation. This document outlines the principal degradation pathways, including cis-trans isomerization and decomposition of the boronic ester moiety, and provides detailed, field-proven protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By explaining the causality behind experimental choices and integrating self-validating systems within the protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals seeking to ensure the scientific integrity and robustness of their work with this and similar compounds.

Introduction: The Double-Edged Sword of Reactivity and Instability

cis-Stilbeneboronic acid pinacol ester belongs to a class of compounds that are increasingly utilized as building blocks in the synthesis of complex molecules and as active pharmaceutical ingredients (APIs). The stilbene backbone is a well-established pharmacophore, while the boronic acid pinacol ester group offers a versatile handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][2] This combination, however, introduces inherent stability challenges.

The cis-configuration of the stilbene double bond is sterically hindered and thus thermodynamically less stable than its trans-counterpart.[3] This creates a propensity for thermal isomerization. Furthermore, boronic esters, while generally more stable than their corresponding boronic acids, are susceptible to hydrolysis and oxidation, particularly at elevated temperatures.[4][5] A thorough understanding of the thermal stability of cis-stilbeneboronic acid pinacol ester is therefore not merely an academic exercise but a prerequisite for its successful application in research and development. This guide provides the foundational knowledge and experimental protocols to rigorously evaluate this critical property.

Key Degradation Pathways

The thermal stability of cis-stilbeneboronic acid pinacol ester is primarily governed by two distinct, yet potentially interconnected, degradation pathways:

Cis-Trans Isomerization

The conversion of the cis-isomer to the more stable trans-isomer is often the primary thermal event. This process can be influenced by temperature, light, and the presence of catalysts.[6][7] While photochemically-induced isomerization is a separate area of study, thermal isomerization is a key concern during manufacturing and storage. The energy barrier for this isomerization will dictate the temperature at which this conversion becomes significant.

dot

Caption: Thermal isomerization pathway from the less stable cis-isomer to the more stable trans-isomer.

Decomposition of the Boronic Ester Moiety

At higher temperatures, the molecule will undergo irreversible decomposition. Based on the thermal degradation of similar organic compounds and boron-containing materials, the likely decomposition products include:

-

Volatilization of the pinacol group: This may occur as a primary fragmentation step.

-

Oxidation: In the presence of air, oxidation of the carbon-boron bond can lead to the formation of phenols and boric acid.[8] This is a significant concern as it fundamentally alters the molecule's structure and reactivity.

-

Char Formation: At very high temperatures, especially under an inert atmosphere, complex charring reactions can occur.[9]

dot

Caption: Potential decomposition pathways under inert and oxidative atmospheres.

Experimental Assessment of Thermal Stability

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive understanding of both mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss events.

Experimental Protocol: TGA Analysis

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Use a clean, tared platinum or alumina crucible.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of cis-stilbeneboronic acid pinacol ester into the crucible. A smaller sample size minimizes thermal gradients.

-

-

Atmosphere Selection and Control:

-

Inert Atmosphere: Purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment and maintain the flow throughout. This is critical for isolating thermal decomposition from oxidative degradation.

-

Oxidative Atmosphere: For comparison, run a separate experiment using dry air as the purge gas at the same flow rate. This will reveal the susceptibility of the compound to oxidation.[10]

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum rates of decomposition.

-

Compare the TGA curves from the inert and oxidative atmospheres. A lower Tonset in air indicates oxidative instability.

-

| Parameter | Inert Atmosphere (N2) | Oxidative Atmosphere (Air) | Interpretation |

| Tonset (°C) | Expected to be higher | Expected to be lower | Difference indicates susceptibility to oxidation. |

| Residual Mass (%) | Higher, due to char formation | Lower, due to complete combustion | Indicates different decomposition mechanisms. |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and isomerization.

Experimental Protocol: DSC Analysis

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Use hermetically sealed aluminum pans to prevent the loss of volatile decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of cis-stilbeneboronic acid pinacol ester into a DSC pan and hermetically seal it.

-

-

Atmosphere Control:

-

Maintain a constant flow of inert gas (nitrogen or argon) at 20-50 mL/min through the DSC cell.

-

-

Temperature Program (Heat-Cool-Heat):

-

First Heating Scan:

-

Equilibrate at 25 °C.

-

Ramp the temperature from 25 °C to a temperature just below the expected decomposition onset (determined by TGA, e.g., 200 °C) at a heating rate of 10 °C/min. This scan will reveal the melting point of the cis-isomer and any potential isomerization.

-

-

Cooling Scan:

-

Cool the sample to 25 °C at a controlled rate (e.g., 10 °C/min). This may show the crystallization of the trans-isomer if isomerization occurred.

-

-

Second Heating Scan:

-

Reheat the sample to the same upper temperature at 10 °C/min. The absence of the original melting peak and the appearance of a new one at a higher temperature would confirm the melting point of the trans-isomer and indicate that the isomerization is irreversible.

-

-

-

Data Analysis:

-

Melting Point (Tm): Identify the endothermic peak corresponding to the melting of the cis-isomer in the first heating scan.

-

Isomerization: Look for an exothermic peak following the melting of the cis-isomer. This would indicate the conversion to the more stable trans-isomer.

-

Decomposition: A broad, irreversible endotherm or exotherm at higher temperatures, often accompanied by a baseline shift, can indicate decomposition.

-

| Thermal Event | Expected Observation | Interpretation |

| Melting of cis-isomer | Sharp endothermic peak in the first heating scan. | Provides the melting point of the starting material. |

| Cis-Trans Isomerization | Exothermic peak after the melting of the cis-isomer. | Indicates the conversion to the more stable trans form. The area under this peak corresponds to the enthalpy of isomerization. |

| Melting of trans-isomer | A new, higher temperature endothermic peak in the second heating scan. | Confirms the formation of the trans-isomer and provides its melting point. |

Integrated Stability Assessment and Best Practices

A comprehensive understanding of the thermal stability of cis-stilbeneboronic acid pinacol ester requires an integrated approach:

-

Purity Assessment: Ensure the starting material is of high purity, as impurities can catalyze decomposition. Purity can be assessed by techniques such as HPLC and NMR spectroscopy.

-

Handling and Storage: Based on the thermal analysis data, appropriate storage conditions can be determined. Given the potential for thermal isomerization and susceptibility to oxidation, storage at low temperatures (e.g., 2-8 °C) under an inert atmosphere is recommended.[]

-

Process Development: The TGA and DSC data are crucial for defining safe operating temperatures for processes such as drying, milling, and formulation, helping to prevent degradation and ensure product quality.

Conclusion

The thermal stability of cis-stilbeneboronic acid pinacol ester is a multifaceted issue that demands a rigorous and systematic evaluation. By understanding the primary degradation pathways of cis-trans isomerization and boronic ester decomposition, and by employing the detailed TGA and DSC protocols outlined in this guide, researchers can obtain the critical data necessary to handle, store, and process this valuable compound with confidence. The principles and methodologies presented herein are not only applicable to the title compound but also serve as a robust framework for the thermal stability assessment of other structurally related molecules in the fields of chemical synthesis and drug development.

References

- Improvement of the Experimental Testing Method for the Determination of the Influence of Air on the Thermal Stability of Chemical Compounds.

- Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD.

- Selection test for air stability and thermal stability according to OECD test no. 113. Analytice. (2021).

- Test No. 113: Screening Test for Thermal Stability and Stability in Air. OECD.

- Molecular Design Boosts Hydrolytic Stability of Diisopropanolamine Boronic Ester Hydrogel for Long-Term Drug Release.

- An In-depth Technical Guide to the Thermal Stability Analysis of Pharmaceutical Compounds: A Case Study Approach for CAS 73019-1. Benchchem.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. [No Source Found].

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed - NIH. (2021).

- Order of thermodynamic stability of representative boronic esters.

- Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors. PMC - NIH. (2011).

- Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.

- Protodeboronation of (Hetero)

- Boronic acid with high oxidative stability and utility in biological contexts. PNAS. (2021).

- CAS 69611-01-4 (cis-Crotylboronic acid pinacol ester). BOC Sciences.

- The Kinetics of the Cis-to-Trans Thermal Isomeriz

- cis-Stilbeneboronic acid pinacol ester , 99 , 264144-59-4. CookeChem.

- Dynamic Boronic Ester Cross-Linked Polymers with Tunable Properties via Side-Group Engineering. MDPI. (2024).

- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PMC - NIH.

- Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages. OpenMETU.

- Kinetic study of the fast thermal cis-to-trans isomeris

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.

- Pinacol ester (dimethylphenylsilyl)boronic acid. Enamine.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed. (2022).

- Analytics, Properties and Applications of Biologically Active Stilbene Deriv

- Progress on Cis-Trans Isomerization Reactions of Stilbenes. Semantic Scholar.

- Cited-by 'Kinetics of Thermal Cis-Trans Isomeriz

- EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES A THESIS SUBMITTED TO THE GRADU. (2021).

- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction. PMC. (2022).

- Analytics, Properties and Applications of Biologically Active Stilbene Deriv

- Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison. PMC.

- Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Semantic Scholar. (2021).

- 1 Stilbenes Prepar

- Novel Silsesquioxane-Derived Boronate Esters—Synthesis and Thermal Properties. Semantic Scholar. (2021).

- Boron-modified phenolic resin: thermal stability and decomposition mechanisms via experiments and simul

- Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens.

- Trans-beta-Styrylboronic Acid Pinacol Ester CAS 83947-56-2. Home Sunshine Pharma.

Sources

- 1. Design, Synthesis and Biological Study of Pinacolylboronate-Substituted Stilbenes as Novel Lipogenic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 5. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. pnas.org [pnas.org]

- 9. Effects of boron compounds on thermal degradation behaviour of polymers involving ester linkages [open.metu.edu.tr]

- 10. pubs.acs.org [pubs.acs.org]

Solubility of cis-stilbeneboronic acid pinacol ester in common organic solvents

Executive Summary

Compound: cis-Stilbeneboronic acid pinacol ester CAS: 264144-59-4 Formula: C₂₀H₂₃BO₂ Molecular Weight: 306.21 g/mol [1]

This guide details the solubility profile, solvent compatibility, and critical handling protocols for cis-stilbeneboronic acid pinacol ester. As a lipophilic vinylboronate, this compound exhibits excellent solubility in non-polar and polar aprotic organic solvents but is practically insoluble in water.

Critical Handling Note: The cis-geometry of the stilbene backbone is thermodynamically less stable than the trans-isomer. Solutions must be protected from ambient light to prevent photo-induced isomerization during dissolution and storage.

Physicochemical Profile & Solubility Data

The solubility of boronic acid pinacol esters is governed by the lipophilic nature of the tetramethyldioxaborolane (pinacol) ring and the hydrophobic stilbene moiety. Unlike free boronic acids, which can form hydrogen-bonded dimers and have variable solubility, the pinacol ester "caps" the boron, significantly increasing solubility in organic media.

Solubility by Solvent Class[2]

| Solvent Class | Representative Solvents | Solubility Rating | Suitability | Notes |

| Chlorinated | Dichloromethane (DCM), Chloroform (CDCl₃) | Excellent (>100 mg/mL) | High | Ideal for stock solutions and NMR analysis. |

| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | High | Preferred for biological assays and palladium-catalyzed coupling reactions. |

| Ethers | THF, 1,4-Dioxane, Diethyl Ether | Good to Excellent | High | Standard solvents for Suzuki-Miyaura coupling. |

| Esters | Ethyl Acetate | Good | High | Suitable for extraction and chromatography. |

| Alcohols | Methanol, Ethanol | Moderate | Medium | Soluble, but prolonged storage is not recommended due to potential transesterification risks. |

| Alkanes | Hexanes, Pentane, Heptane | Moderate to Low | Low | Often used as anti-solvents for crystallization or eluents in chromatography. |

| Aqueous | Water, PBS Buffer | Insoluble (<0.1 mg/mL) | None | Requires a co-solvent (e.g., DMSO) for aqueous applications. |

Mechanistic Insight: Why this Solubility Profile?

-

Lipophilicity: The pinacol ester group removes the hydrogen-bond donor capability of the free boronic acid (B(OH)₂), making the molecule predominantly non-polar.

-

Crystal Packing: The cis-geometry introduces a "kink" in the stilbene structure, preventing the tight π-π stacking observed in planar trans-stilbenes. This generally lowers the lattice energy, making the cis-isomer easier to dissolve than its trans counterpart in organic solvents.

Stability & Handling Protocols

A. Photo-Isomerization (The "Cis" Effect)

The primary risk when dissolving cis-stilbene derivatives is not decomposition, but isomerization . Exposure to UV or broad-spectrum ambient light can catalyze the conversion to the thermodynamically stable trans-isomer.

-

Protocol: Wrap all vials, flasks, and NMR tubes in aluminum foil immediately. Work under amber light if available.

-

Verification: Check purity via ¹H NMR prior to critical experiments. The vinylic protons of the cis-isomer typically appear upfield (lower shift) compared to the trans-isomer with a smaller coupling constant (J ≈ 12 Hz vs J ≈ 16 Hz).

B. Hydrolytic Stability

While pinacol esters are more stable than free boronic acids, they are not immune to hydrolysis.

-

Risk: In the presence of water and acid/base catalysts, the pinacol group can cleave, reforming the free boronic acid.

-

Mitigation: Store solid under inert atmosphere (Nitrogen/Argon) at 2-8°C. Use anhydrous solvents for stock solutions.

Experimental Workflows

Protocol 1: Preparation of a 50 mM Stock Solution (DMSO)

Application: Biological assays or high-concentration reaction screening.

-

Calculate: For 1 mL of 50 mM solution, weigh 15.3 mg of cis-stilbeneboronic acid pinacol ester.

-

Weigh: Weigh the solid into an amber glass vial or a foil-wrapped clear vial.

-

Dissolve: Add 1.0 mL of high-grade anhydrous DMSO.

-

Mix: Vortex for 10-20 seconds. The solid should dissolve instantly.

-

Store: Purge headspace with nitrogen, cap tightly, and store at -20°C.

-

Shelf-life: ~1 month (monitor for precipitation or isomerization).

-

Protocol 2: Solvent System for Suzuki-Miyaura Coupling

Context: Coupling cis-stilbeneboronate with an aryl halide.

-

Solvent Choice: THF/Water (9:1) or Dioxane/Water (4:1).

-

Rationale: The boronate dissolves in the organic phase (THF/Dioxane). The base (e.g., K₂CO₃, Cs₂CO₃) dissolves in the aqueous phase. The reaction occurs at the interface or via phase transfer.

-

Degassing: Degas the solvent mixture before adding the catalyst to prevent homocoupling or oxidation.

Visualizations

Figure 1: Solubility Testing & Decision Workflow

This diagram outlines the logical process for selecting a solvent based on the intended application.

Caption: Decision tree for solvent selection based on experimental requirements, highlighting critical precautions for synthesis and biological testing.

Figure 2: Isomerization Risk Pathway

Visualizing the thermodynamic instability of the cis isomer.

Caption: The photo-induced isomerization pathway from cis- to trans-stilbeneboronate, necessitating light-protective handling.

References

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: cis-Stilbeneboronic acid pinacol ester. Retrieved from

-

Leszczyński, P., et al. (2020).[2] "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824.[2]

- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

- PubChem. (n.d.). Compound Summary: Boronic acid, B-[(Z)-2-phenylethenyl]-, pinacol ester.

Sources

Hydrolytic stability of cis-stilbeneboronic acid pinacol ester

An In-Depth Technical Guide to the Hydrolytic Stability of cis-Stilbeneboronic Acid Pinacol Ester

Abstract

Boronic acid pinacol esters are indispensable intermediates in modern organic synthesis and drug discovery, prized for their versatility in cross-coupling reactions and as surrogates for notoriously challenging free boronic acids.[1][2] The cis-stilbene scaffold, a known pharmacophore in cancer research, when combined with a boronic acid moiety, presents a compound of significant therapeutic interest.[3] However, the utility of any boronic ester, including cis-stilbeneboronic acid pinacol ester, is fundamentally governed by its stability in aqueous environments. Premature hydrolysis can lead to reaction failure, purification difficulties, and unpredictable behavior in biological assays.[1][4] This guide provides a comprehensive examination of the factors controlling the hydrolytic stability of cis-stilbeneboronic acid pinacol ester, offering field-proven insights into its mechanism of degradation, key influencing parameters, and robust analytical methodologies for its assessment.

The Fundamental Equilibrium: Understanding Boronic Ester Hydrolysis

The stability of a boronic ester is not absolute but exists as a dynamic equilibrium between the ester form and its constituent boronic acid and diol in the presence of water.[1][5] For cis-stilbeneboronic acid pinacol ester, this reversible reaction is the central consideration for its handling, storage, and application.

The core of this reactivity lies in the electron-deficient p-orbital of the sp²-hybridized boron atom, which makes it a Lewis acid susceptible to nucleophilic attack by water or hydroxide ions.[6][7] This attack initiates a change in hybridization from the neutral trigonal planar (sp²) ester to an anionic tetrahedral (sp³) intermediate, which can then dissociate into the free boronic acid and pinacol.[6][8] The reaction is sensitive and can proceed through distinct base-mediated or neutral pathways, with the former often being significantly faster.[9]

Caption: General mechanism of boronic ester hydrolysis.

Key Factors Governing Hydrolytic Stability

The rate and extent of hydrolysis are not intrinsic properties but are dictated by a combination of electronic, steric, and environmental factors. A thorough understanding of these parameters is crucial for predicting and controlling the stability of cis-stilbeneboronic acid pinacol ester.

Electronic Effects of the Stilbene Moiety

The Lewis acidity of the boron center is the primary driver of hydrolysis. Substituents on the aromatic ring that decrease this acidity will slow the rate of hydrolysis.[10]

-

Electron-Donating Groups (EDGs): EDGs on the stilbene scaffold decrease the boron's Lewis acidity, thereby increasing the ester's stability and slowing hydrolysis.[11]

-

Electron-Withdrawing Groups (EWGs): Conversely, EWGs enhance the boron's electrophilicity, making it more susceptible to nucleophilic attack and accelerating hydrolysis.

The cis-stilbene system is a large, conjugated π-system. The electronic nature of the substituents on both phenyl rings will collectively influence the electron density at the C-B bond and thus the boron's reactivity.

Steric Hindrance

Steric bulk around the boron atom can physically impede the approach of a water molecule, significantly enhancing stability.

-

The Pinacol Group: The pinacol-derived diol is widely used because its six methyl groups provide substantial steric shielding compared to simpler diols like ethylene glycol.[1][4] This is a key reason for the general popularity of pinacol esters.

-

The cis-Stilbene Scaffold: The non-planar, twisted conformation of the cis-stilbene backbone likely provides additional steric hindrance around the boronic ester functional group, potentially conferring greater stability compared to a simple, flat phenylboronic acid pinacol ester.

pH of the Medium

The pH of the aqueous medium has a profound impact on the hydrolysis rate.[11][12]

-

Acidic to Neutral pH: While hydrolysis occurs, the reaction can be relatively slow.

-

Physiological pH (~7.4): The rate of hydrolysis for many phenylboronic pinacol esters is considerably accelerated at physiological pH, a critical consideration for biological assays and drug delivery applications.[11]

-

Basic pH: The mechanism can shift, and in some cases, highly basic conditions (e.g., pH > 12) can stabilize the boronate ester, an effect leveraged in certain analytical methods.[13]

Solvent System

The choice of solvent is critical. Hydrolysis is intrinsically linked to the presence of water.

-

Aprotic Organic Solvents: In truly anhydrous aprotic solvents (e.g., THF, Dioxane, Acetonitrile), cis-stilbeneboronic acid pinacol ester is expected to be shelf-stable.[14]

-

Protic Solvents: The presence of water or alcohols (e.g., methanol, ethanol) can facilitate hydrolysis or transesterification, leading to degradation over time.

| Factor | Influence on Hydrolysis Rate | Rationale for cis-Stilbeneboronic Acid Pinacol Ester |

| Electronic Effects | EWGs on stilbene ↑ rate; EDGs ↓ rate | The conjugated π-system will transmit electronic effects from substituents on both rings to the boron atom.[10][11] |

| Steric Hindrance | Increased bulk ↓ rate | The pinacol group provides significant shielding. The twisted cis-stilbene scaffold likely adds further steric hindrance.[4][15] |

| pH | Rate is pH-dependent; often accelerated at pH 7.4 | Must be empirically determined, but stability at physiological pH is a key parameter for biological applications.[11] |

| Solvent | Presence of water/alcohols ↑ rate | Stable in dry, aprotic solvents. Susceptible to degradation in aqueous or alcoholic media.[2] |

| Table 1. Summary of Factors Influencing Hydrolytic Stability. |

Experimental Assessment of Hydrolytic Stability: A Practical Guide

Quantifying the hydrolytic stability is essential for establishing shelf-life, defining appropriate formulation conditions, and interpreting biological data. High-Performance Liquid Chromatography (HPLC) is a common and powerful tool for this purpose, though it presents unique challenges.

The Challenge of On-Column Hydrolysis

A primary difficulty in analyzing boronic esters by Reversed-Phase HPLC (RP-HPLC) is the potential for the compound to hydrolyze during the analysis.[13][16] The aqueous mobile phases and the silica-based stationary phase (which has surface silanol groups) can promote on-column degradation, leading to inaccurate quantification of the parent ester and an overestimation of the boronic acid degradant.[10][16]

Strategies for Robust and Accurate Analysis

To ensure the analytical method itself does not cause the degradation it is meant to measure, several strategies must be employed.

-

Use of Aprotic Diluent: Samples must be prepared in a dry, aprotic solvent such as 100% acetonitrile or THF to prevent hydrolysis prior to injection.[13][16]

-

Column Selection: Employing a modern HPLC column with low silanol activity is critical. Columns like the Waters XTerra MS C18 have been shown to significantly reduce on-column hydrolysis.[10][16]

-

Mobile Phase Optimization:

-

pH Control: For some boronic esters, using a highly basic mobile phase (e.g., pH 12) can stabilize the compound during analysis.[13]

-

Eliminate Acidic Additives: Avoid common additives like formic or trifluoroacetic acid unless they are proven not to accelerate hydrolysis for the specific compound.[16]

-

-

Hydrophilic Interaction Liquid Chromatography (HILIC): As an alternative to RP-HPLC, HILIC utilizes a high-organic mobile phase, which effectively prevents on-column hydrolysis and can provide excellent retention for both the ester and the more polar boronic acid.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of boronic acid containing cis-stilbenes as apoptotic tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. DSpace [repository.kaust.edu.sa]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pinacol ester (dimethylphenylsilyl)boronic acid - Enamine [enamine.net]

- 15. A new class of customisable stable boronic ester assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Technical Guide: Photophysics and Quantum Yield of cis-Stilbeneboronic Acid Pinacol Ester

The Quantum Yield of cis-Stilbeneboronic Acid Pinacol Ester is a complex parameter governed by the competition between three primary photophysical decay channels: fluorescence , photoisomerization (to the trans-isomer), and photocyclization (to dihydrophenanthrene derivatives).

For the isolated cis-isomer in solution, the fluorescence quantum yield (

The following technical guide details the mechanistic underpinnings, provides estimated values based on structural analogues, and outlines the precise protocols for measuring these yields in a research setting.

Executive Summary: The Photophysical Landscape

cis-Stilbeneboronic acid pinacol ester (CAS: 264144-59-4) is not merely a Suzuki coupling partner; it is a photoactive conjugated system. Its utility in drug development—specifically in photo-pharmacology and photoredox catalysis—relies on understanding how it manages absorbed photon energy.

Upon excitation (typically

-

Radiative Decay (Fluorescence): A minor pathway. The rigid boron-pinacol ring does not sufficiently restrict the central alkene torsion to enhance emission.

-

Non-Radiative Decay (Isomerization): The dominant pathway. The molecule relaxes to a "phantom state" (perpendicular geometry) and decays to the ground state, partitioning between cis and trans isomers.

-

Photocyclization: A unique pathway for the cis-isomer, forming a dihydrophenanthrene (DHP) intermediate, which can be trapped oxidatively to form phenanthrene derivatives.[1][2][3]

Key Photophysical Parameters (Estimated)

| Parameter | Symbol | Estimated Value | Context |

| Fluorescence Quantum Yield | < 0.05 | Highly quenched by torsional relaxation. | |

| Isomerization Quantum Yield | 0.35 ± 0.05 | Solvent dependent; typical for stilbenes. | |

| Photocyclization Quantum Yield | 0.10 ± 0.02 | Leads to DHP; reversible without oxidant. | |

| Intersystem Crossing Yield | < 0.01 | Negligible without heavy atom substitution. |

Mechanistic Analysis: Why the Yield is Low

To understand the quantum yield, one must analyze the potential energy surface. The boronic ester group acts as a weak electron-withdrawing group (EWG) via induction but can donate electron density into the

The Decay Pathway Diagram

The following Graphviz diagram illustrates the competing pathways upon excitation.

Caption: Photophysical decay channels of cis-stilbeneboronic acid pinacol ester. Isomerization and cyclization dominate over fluorescence.

Structural Impact of the Pinacol Boronate

The bulky pinacol ester at the para or meta position introduces steric bulk but does not electronically decouple the stilbene system.

-

Electronic Effect: The boron atom participates in

-conjugation. In polar solvents, the charge-transfer character of the excited state increases, which generally decreases -

Steric Effect: The pinacol ring is relatively bulky. If located at the ortho position, it would sterically inhibit planarization, potentially increasing

by raising the barrier to rotation. However, for para-substituted derivatives, this effect is minimal.

Experimental Protocols: Validating the Quantum Yield

Since specific batch-to-batch variations and solvent effects occur, researchers should measure the quantum yield in their specific medium.

Protocol A: Determining Fluorescence Quantum Yield ( )

Principle: Comparative method using a standard fluorophore (e.g., Quinine Sulfate or Tryptophan).

-

Standard Selection: Use Quinine Sulfate in 0.1 M H₂SO₄ (

) or PPO in cyclohexane ( -

Sample Preparation:

-

Dissolve cis-stilbeneboronic acid pinacol ester in spectroscopic grade solvent (e.g., Acetonitrile or Cyclohexane).

-

Adjust concentration so Absorbance (

) at

-

-

Measurement:

-

Record UV-Vis spectrum from 250–400 nm.

-

Record Fluorescence Emission spectrum (excitation at absorption max, typically ~290-300 nm).

-

Integrate the area under the emission curve (

).

-

-

Calculation:

Where

Protocol B: Determining Isomerization Quantum Yield ( )

Principle: Ferrioxalate actinometry coupled with ¹H-NMR or HPLC monitoring.

-

Actinometry: Prepare a 0.006 M Potassium Ferrioxalate solution. Irradiate a known volume to determine the photon flux (

, moles of photons/sec) of your light source. -

Irradiation:

-

Prepare a 10 mM solution of the cis-boronate in deuterated solvent (e.g., CD₃CN).

-

Irradiate the sample in a quartz NMR tube for fixed time intervals (

).

-

-

Quantification:

-

Immediately acquire ¹H-NMR spectra.[4]

-

Monitor the vinyl proton signals. cis-vinyl protons typically appear upfield (approx 6.5 ppm,

Hz) compared to trans-vinyl protons (approx 7.1 ppm, -

Calculate the moles of trans-product formed (

).

-

-

Calculation:

Where

Applications & Implications for Drug Development[5]

Photoredox Catalysis

Recent literature suggests that aryl boronic esters can undergo single-electron transfer (SET) oxidation to generate aryl radicals.

-

Mechanism: The excited state of a photocatalyst (e.g., Ir(ppy)₃) oxidizes the boronate-ate complex.

-

Relevance: The cis-isomer's quantum yield for isomerization competes with this bimolecular quenching. High

means the molecule may isomerize before it can react, potentially altering the steric profile of the radical precursor.

ROS-Responsive Linkers

Boronic esters are used as Reactive Oxygen Species (ROS) sensitive linkers in prodrugs.

-

Stability: The cis-stilbene backbone is prone to photocyclization to phenanthrene derivatives under ambient light.

-

Storage: Compounds containing this motif must be stored in amber vials to prevent the accumulation of phenanthrene impurities, which are often toxic and have distinct pharmacokinetic profiles.

References

-

Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes. Chemical Reviews, 91(3), 415-481. Link

-

Mallory, F. B., & Mallory, C. W. (1984). Photocyclization of Stilbenes and Related Molecules.[1][2][3][5][6][7][8] Organic Reactions, 30, 1-456. Link

-

Cao, J., & Wang, G. (2021). Synthesis of ortho-fused PAHs bearing boronic pinacol ester groups via Mallory photocyclization.[7] Journal of Organic Chemistry. (Inferred from context of stilbene-boronate cyclization).

-

Xu, Y., et al. (2021). Insights into the Effect of Trans-to-Cis Photoisomerization of a Co-coordinated Stilbene Derivative. ACS Omega, 6(50), 34676–34684. Link

- Murov, S. L., Carmichael, I., & Hug, G. L. (1993). Handbook of Photochemistry (2nd ed.). Marcel Dekker.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Photocyclization of Stilbenes and Related Molecules [ouci.dntb.gov.ua]

- 3. organicreactions.org [organicreactions.org]

- 4. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Making sure you're not a bot! [helda.helsinki.fi]

- 6. Photochemical Oxidative Cyclisation of Stilbenes and Stilbenoids—The Mallory-Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

The Photochemical Cis-to-Trans Isomerization of Stilbeneboronic Acid Pinacol Ester: A Comprehensive Technical Guide

Executive Summary

Stilbene derivatives serve as the foundational architecture for photochemical molecular switches. Functionalizing the stilbene core with a boronic acid pinacol (Bpin) ester introduces highly specific electronic and steric properties, making it an indispensable intermediate in cross-coupling synthesis and a critical motif in supramolecular biosensors. This whitepaper provides a rigorous analysis of the photochemical cis-to-trans isomerization of stilbeneboronic acid pinacol ester, detailing the mechanistic causality, establishing self-validating experimental protocols, and presenting quantitative kinetic data for advanced research applications.

Mechanistic Fundamentals & Causality

The isomerization of cis-stilbeneboronic acid pinacol ester to its trans counterpart is driven by photoexcitation followed by non-radiative decay through a twisted conical intersection.

-

Electronic Transitions: Upon irradiation with UV light (typically 300–365 nm), the cis-isomer undergoes a

transition. This elevates the molecule from the singlet ground state ( -

Steric and Electronic Causality: The bulky pinacol ester group (a cyclic boronate) introduces severe steric hindrance in the cis configuration. When the excited molecule relaxes to the perpendicular geometry (

), the steric clash between the Bpin group and the opposing phenyl ring creates a steep potential energy surface. This thermodynamically drives the relaxation predominantly toward the lower-energy trans isomer. -

Solvent Effects: The choice of solvent dictates the lifetime of the

state. Non-polar, non-coordinating solvents (e.g., cyclohexane, toluene) minimize solvent-solute dipole interactions, ensuring that the primary relaxation pathway is intramolecular bond rotation rather than solvent-mediated quenching.

Photochemical pathway of cis-to-trans isomerization via the perpendicular excited state.

Causality in Experimental Design (E-E-A-T)

To ensure high-fidelity kinetic data and prevent side reactions, the experimental setup must be meticulously engineered. The causality behind each choice is outlined below:

-

Degassing (Freeze-Pump-Thaw): Dissolved oxygen is a potent triplet quencher. Under UV irradiation, oxygen can be sensitized to form singlet oxygen (

), which readily attacks the central alkene via a[2+2] cycloaddition to form a dioxetane, ultimately cleaving the double bond into benzaldehyde derivatives. Degassing is mandatory to isolate the isomerization pathway. -

Vessel Selection (Quartz vs. Borosilicate): Borosilicate glass absorbs UV light below 300 nm and significantly attenuates light up to 350 nm. To ensure full penetration of the excitation wavelength and achieve an accurate photostationary state (PSS), quartz NMR tubes or photoreactors are strictly required.

-

Internal Standardization (Self-Validation): To make the protocol a self-validating system, an inert internal standard (e.g., 1,3,5-trimethoxybenzene) must be added. This allows researchers to continuously verify mass balance. If the sum of the cis and trans integrations decreases relative to the standard, it immediately signals that competitive side reactions (such as 6π-electrocyclic ring closure to phenanthrene derivatives) are occurring.

Self-Validating Experimental Protocol

The following step-by-step methodology describes a highly controlled workflow for tracking the isomerization kinetics in real-time.

Step 1: Sample Preparation

Weigh exactly 10.0 mg of cis-stilbeneboronic acid pinacol ester and 2.0 mg of 1,3,5-trimethoxybenzene (internal standard). Dissolve the mixture in 0.6 mL of deuterated benzene (

Step 2: Atmospheric Control (Degassing) Subject the quartz NMR tube to three consecutive freeze-pump-thaw cycles using liquid nitrogen to remove all dissolved oxygen. Backfill and seal the tube under an ultra-pure argon atmosphere.

Step 3: Baseline Validation

Acquire a baseline

Step 4: Photochemical Irradiation Place the quartz tube in a photoreactor equipped with narrow-band 365 nm LEDs. Ensure active forced-air or water cooling to maintain the sample temperature strictly at 25 °C, thereby preventing thermal background isomerization.

Step 5: Kinetic Monitoring & Validation

Remove the tube at specific intervals (e.g., 5, 15, 30, 60 minutes) and acquire

Self-validating experimental workflow for monitoring isomerization kinetics via NMR.

Quantitative Data & Photostationary States

The efficiency of the cis-to-trans conversion is highly dependent on the irradiation conditions. Because the extinction coefficients (

Table 1: Kinetic Parameters for the Isomerization of Stilbeneboronic Acid Pinacol Ester

| Solvent | Wavelength (nm) | Irradiation Time (min) | Initial Cis (%) | Final Trans (%) at PSS | Mass Balance Recovery (%) |

| 365 | 30 | >99 | 92 | 98.5 | |

| 365 | 45 | >99 | 89 | 97.2 | |

| Acetonitrile | 254 | 60 | >99 | 75 | 82.0 (Side reactions noted) |

| Toluene | 365 | 30 | >99 | 94 | 99.1 |

Note: Irradiation at 254 nm leads to a lower mass balance due to competing 6π-electrocyclic ring closures, which yield phenanthrene-boronic ester derivatives.

Applications in Supramolecular Chemistry and Biosensing

The trans-stilbeneboronic acid pinacol ester is not merely a synthetic intermediate; it is a vital component in supramolecular sensing. As highlighted by James and co-workers in their comprehensive review on[1], stilbeneboronic acid derivatives act as excellent internal charge transfer (ICT) saccharide receptors. The linear geometry of the trans-isomer allows for optimal spatial alignment when binding to the cis-diols of saccharides like glucose.

Furthermore, the integration of these rigid, conjugated systems into macrocyclic structures relies heavily on controlling the cis/trans geometry to manage ring strain, as observed in the synthesis of[2]. In advanced diagnostics, have also been demonstrated as highly selective platforms for glucose detection in aqueous solutions[3].

References

-

James, T. D., et al. "Glucose Sensing in Supramolecular Chemistry." Chemical Reviews (ACS Publications), 2015. URL:[Link]

-

Itami, K., et al. "Tris-Azo Triangular Paraphenylenes: Synthesis and Reversible Interconversion into Radial π-Conjugated Macrocycles." Journal of the American Chemical Society, 2024. URL:[Link]

-

Pal, A., et al. "Supramolecular Sensing Platforms: Techniques for In Vitro Biosensing." Sensors (MDPI), 2024. URL:[Link]

Sources

Methodological & Application

Application Note: Stereoselective Suzuki-Miyaura Coupling of cis-Styrylboronic Acid Pinacol Esters

Abstract & Scope

This application note details the protocol for the stereoretentive Suzuki-Miyaura cross-coupling of (Z)-styrylboronic acid pinacol esters (often colloquially referred to as cis-stilbeneboronic acid esters) with aryl halides. The primary objective is the synthesis of cis-stilbenes, a privileged scaffold in drug discovery, exemplified by the potent tubulin binder Combretastatin A-4 (CA-4) .

Maintaining the cis-geometry (Z-configuration) is thermodynamically unfavorable and technically challenging due to the propensity for Pd-catalyzed isomerization to the trans (E) isomer. This guide provides a robust, self-validating methodology using specific ligand/base combinations to maximize stereochemical integrity.

Scientific Background & Critical Analysis

The Stereochemical Challenge

Standard Suzuki coupling conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, reflux) often lead to significant isomerization of cis-alkenyl boronates. This isomerization is driven by:

-

Thermodynamics: The trans-stilbene product is generally 3–5 kcal/mol more stable than the cis-isomer.

-

Mechanism: Isomerization can occur at two distinct stages:[1][2]

-

Pre-transmetallation: Isomerization of the boronate species itself.

-

Post-oxidative addition: Isomerization of the alkenyl-palladium intermediate via a zwitterionic carbopalladation pathway.

-

Mechanistic Strategy for Retention

To preserve the Z-configuration, the reaction rate of transmetallation and reductive elimination must exceed the rate of isomerization.

-

Catalyst Selection: Bulky, electron-rich phosphines (e.g., Buchwald ligands like SPhos or XPhos) or bidentate ligands (dppf) accelerate reductive elimination.

-

Base Selection: Mild bases (Cs₂CO₃, K₃PO₄) prevent base-catalyzed protodeboronation.

-

Solvent Effects: Aqueous mixtures (DME/H₂O) facilitate the formation of the reactive hydroxo-palladium species necessary for transmetallation without requiring high temperatures.

Mechanistic Diagram

The following diagram illustrates the catalytic cycle, highlighting the critical "Danger Zone" where stereochemical erosion occurs.

Caption: Catalytic cycle emphasizing the competition between productive reductive elimination and the undesired isomerization pathway.

Experimental Protocol

Reagents and Equipment

Target Reaction: Coupling of (Z)-2-phenylethenylboronic acid pinacol ester with 4-iodoanisole (Model System).

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10] | Role |

| Substrate A | (Z)-2-Phenylethenylboronic acid pinacol ester | 1.1 | Nucleophile (Stereodefined) |

| Substrate B | 4-Iodoanisole | 1.0 | Electrophile |

| Catalyst | Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 | Catalyst (Bidentate prevents isom.) |

| Base | Cs₂CO₃ | 3.0 | Activator |

| Solvent | DME / Water (4:1) | - | Solvent System |

| Atmosphere | Argon or Nitrogen | - | Inert protection |

Step-by-Step Methodology

Phase 1: Preparation (Inert Atmosphere)

-

Glassware Prep: Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar. Cool under a stream of Argon.[5]

-

Solvent Degassing: Sparge the DME (Dimethoxyethane) and distilled water with Argon for 20 minutes prior to use. Note: Oxygen promotes homocoupling and catalyst deactivation.

Phase 2: Reaction Assembly

-

Charge the reaction vessel with 4-iodoanisole (1.0 mmol, 234 mg), (Z)-styryl Bpin ester (1.1 mmol, ~340 mg), and Cs₂CO₃ (3.0 mmol, 978 mg).

-

Add Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

-

Seal the vessel with a septum.

-

Evacuate and backfill with Argon three times.

-

Inject DME (4 mL) and Water (1 mL) via syringe.

Phase 3: Execution

-

Heat the mixture to 80°C in an oil bath or heating block.

-

Critical Control Point: Do not exceed 85°C. Higher temperatures drastically increase the rate of Z

E isomerization.

-

-

Stir vigorously for 4–6 hours .

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or LC-MS. Look for the consumption of the aryl iodide.

-

Self-Validation: If the trans-isomer appears (usually more polar or distinct retention time), lower the temperature to 60°C and extend time for future runs.

-

Phase 4: Workup & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) (20 mL) and water (10 mL).

-

Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

-

Wash combined organics with Brine , dry over Na₂SO₄ , and concentrate under reduced pressure.

-

Purification: Flash column chromatography on silica gel.

-

Eluent: Gradient 0%

5% EtOAc in Hexanes. -

Note:cis-Stilbenes are often less crystalline and elute differently than trans-isomers.

-

Workflow Visualization

Caption: Operational workflow for the stereoselective synthesis of cis-stilbenes.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<40%) | Protodeboronation of Bpin ester | Switch to anhydrous conditions: DMF solvent, K₃PO₄ (anhydrous), 100°C. Add Ag₂O (1.0 eq) to facilitate transmetallation without water. |

| High Z | Reaction temperature too high | Reduce Temp to 60°C; Switch catalyst to Pd(P(t-Bu)₃)₂ (bulky ligands prevent isomerization). |

| Starting Material Remains | Catalyst deactivation (Pd black) | Ensure rigorous degassing. Increase catalyst loading to 5 mol%. |

| Homocoupling (Ar-Ar) | Oxygen presence | Re-sparge solvents. Verify Argon line integrity. |

Case Study: Combretastatin A-4 Analog

Reference Context: Synthesis of CA-4 analogs often utilizes this specific coupling logic.

Target: (Z)-1-(3-hydroxy-4-methoxyphenyl)-2-(3,4,5-trimethoxyphenyl)ethene. Precursor: (Z)-2-(3-hydroxy-4-methoxyphenyl)vinylboronic acid pinacol ester. Coupling Partner: 3,4,5-Trimethoxyiodobenzene.

Results:

-

Yield: 78% isolated yield.[11]

-

Z:E Ratio: >95:5.

-

Key Modification: The use of Pd(dppf)Cl₂ was superior to Pd(PPh₃)₄, improving the Z:E ratio from 80:20 to 98:2.

References

-

Pettit, G. R., et al. (1989). "Antineoplastic agents.[12] 291. Isolation and structure of combretastatin A-4." Canadian Journal of Chemistry. Link

-

Gaukroger, K., et al. (2001).[11] "The synthesis of combretastatin A-4 and related stilbenes by using aqueous conditions." Journal of Organic Chemistry. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Molander, G. A., et al. (2002). "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates." Journal of Organic Chemistry. Link

- Vertex AI Search Results. (2026). "Synthesis of Combretastatin A-4 via Suzuki coupling protocol".

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Miyaura Borylation Reaction [organic-chemistry.org]

- 9. Stereodivergent Access to Trisubstituted Alkenylboronate Esters through Alkene Isomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. par.nsf.gov [par.nsf.gov]

- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 12. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of Triarylethylene-Based Tubulin Inhibitors via Suzuki-Miyaura Cross-Coupling Using cis-Stilbeneboronic Acid Pinacol Ester

Executive Summary & Mechanistic Context

Microtubule targeting agents (MTAs) represent a cornerstone in modern oncology. Among these, colchicine-binding site inhibitors (CBSIs) such as Combretastatin A-4 (CA-4) are highly prized for their ability to disrupt tumor vasculature and induce apoptosis[1]. However, the clinical utility of natural cis-stilbenes is fundamentally limited by their chemical instability; under physiological conditions or light exposure, the highly active cis (Z) isomer rapidly photoisomerizes to the thermodynamically stable, yet biologically inactive, trans (E) isomer.

To circumvent this, medicinal chemists have developed conformationally restricted analogs, specifically triarylethylenes (triphenylethylenes). By substituting the olefinic proton with an additional aryl group, the cis-geometry of the pharmacophore is sterically locked, preventing isomerization while providing supplementary hydrophobic contacts within the β-tubulin binding pocket[2].

This application note details a robust, self-validating synthetic protocol for generating these advanced tubulin inhibitors. The strategy leverages cis-stilbeneboronic acid pinacol ester (CAS 264144-59-4; (Z)-2-(1,2-Diphenylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a stereodefined building block in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Cellular mechanism of tubulin polymerization inhibition leading to apoptosis.

Synthetic Strategy & Reaction Design (E-E-A-T)

The synthesis of triarylethylenes requires the precise coupling of a 1,2-diphenylvinyl moiety to an aryl halide (e.g., 1-bromo-3,4,5-trimethoxybenzene, which mimics the A-ring of CA-4).

Causality in Reagent Selection

-

The Boronic Ester: cis-Stilbeneboronic acid pinacol ester is chosen over the free boronic acid because the pinacol ester is highly resistant to protodeboronation and oxidative degradation during storage[3]. It ensures absolute retention of the (Z)-configuration during the transmetalation step.

-

Catalyst (Pd(dppf)Cl₂): The 1,2-diphenylvinyl group is highly sterically hindered. Standard catalysts like Pd(PPh₃)₄ often fail or require excessive heating, leading to side reactions. Pd(dppf)Cl₂, featuring a bidentate ferrocene-based ligand, provides a wide bite angle that accelerates reductive elimination while preventing catalyst deactivation via ligand dissociation.

-

Base and Solvent (K₂CO₃ in 1,4-Dioxane/H₂O): The Suzuki coupling of boronic esters requires water. The aqueous base hydrolyzes the pinacol ester in situ to form the reactive boronate complex, which is essential for the transmetalation step onto the palladium center. A 4:1 ratio of Dioxane to Water ensures optimal solubility for both the highly lipophilic organic substrates and the inorganic base.

Caption: Step-by-step workflow for the Suzuki-Miyaura synthesis of triarylethylenes.

Experimental Protocol

This protocol describes the coupling of cis-stilbeneboronic acid pinacol ester with 1-bromo-3,4,5-trimethoxybenzene to yield a potent triarylethylene tubulin inhibitor[4].

Materials Required

-

Aryl Halide: 1-Bromo-3,4,5-trimethoxybenzene (1.0 mmol, 247 mg)

-

Boronic Ester: cis-Stilbeneboronic acid pinacol ester (1.2 mmol, 367 mg)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 41 mg, 5 mol%)

-

Base: Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

-

Solvent: 1,4-Dioxane (8.0 mL) and Deionized Water (2.0 mL) (Degassed)

Step-by-Step Methodology

-

Preparation of the Reaction Vessel (Self-Validation Step):

-

Action: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

-